TGN-020
描述
Overview of Aquaporin 4 (AQP4) and its Physiological Significance in the Central Nervous System (CNS)
Aquaporin 4 (AQP4) is the most abundant water channel protein found in the mammalian CNS. oup.com It is primarily expressed in astrocytes, specifically enriched in their perivascular endfeet that are in close contact with blood vessels, as well as in ependymal cells lining the ventricles and at the glia limitans beneath the meninges. oup.comfrontiersin.orgnih.gov
Role of AQP4 in CNS Homeostasis and Fluid Dynamics
AQP4 facilitates the bidirectional transport of water across cell membranes in the brain. frontiersin.orgnih.govelifesciences.org This function is crucial for maintaining CNS water balance and regulating the exchange of fluid between different compartments, including cerebrospinal fluid (CSF) and interstitial fluid (ISF). oup.comfrontiersin.orgmdpi.com AQP4 is considered a key regulator of cerebral fluid homeostasis under both physiological and pathological conditions. frontiersin.orgmdpi.com It is instrumental in mediating water influx into the CSF and plays a pivotal role in the glymphatic system, which facilitates the clearance of interstitial solutes, including waste products like amyloid-β, from the brain. frontiersin.orgmdpi.comd-nb.infoxiahepublishing.com Studies using AQP4 knockout animals have demonstrated enlarged interstitial fluid spaces, increased brain water content, and reduced capability to clear extracellular brain water excess, highlighting AQP4's regulatory role in water transport. frontiersin.org
AQP4 as a Therapeutic Target in Neuropathological Conditions
Dysregulation of AQP4 function and expression is implicated in the pathophysiology of various neurological disorders. nih.govmdpi.comnih.govacs.org Conditions such as cerebral edema, which can occur in stroke and traumatic brain injury, involve significant alterations in brain water content, where AQP4 plays a central role in the development and resolution of edema. oup.comfrontiersin.orgmdpi.commdpi.com AQP4 is also linked to neurodegenerative diseases like Alzheimer's disease, where impaired glymphatic clearance of amyloid-β is observed in the absence of functional AQP4. d-nb.infomdpi.com Furthermore, AQP4 has been implicated in conditions such as neuromyelitis optica, epilepsy, depression, and addiction. nih.govmdpi.comnih.govacs.org The involvement of AQP4 in these diverse conditions suggests that modulating its activity could be a potential therapeutic strategy. d-nb.infomdpi.comnih.gov
TGN-020 as a Chemical Research Probe
Given the therapeutic potential of targeting AQP4, there has been interest in developing compounds that can modulate its activity. This compound is one such compound that has been explored as a chemical tool to investigate AQP4 function.
Discovery and Initial Characterization as an AQP4 Inhibitor
This compound, chemically known as N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, was identified as a potential AQP4 inhibitor through in silico and in vitro methods. acs.orgnih.govbiorxiv.orgtocris.com It was reported to inhibit AQP4 in vitro with an IC50 value of approximately 3.1 µM in Xenopus laevis oocytes expressing human AQP4. acs.orgtocris.comresearchgate.netbertin-bioreagent.com Initial studies suggested that this compound could reduce brain edema in animal models of ischemic stroke. tocris.comresearchgate.netbertin-bioreagent.comresearchgate.netfrontiersin.org The compound has also been developed as a radioligand, [11C]-TGN-020, for positron emission tomography (PET) imaging to visualize AQP4 distribution in the brain. acs.orgresearchgate.net
Historical Context of this compound in AQP4 Modulation Research
This compound emerged in the context of the search for small molecule inhibitors of AQP4 to study its roles in various physiological and pathological processes and potentially as a basis for therapeutic development. nih.govresearchgate.net Its identification provided a tool for researchers to acutely inhibit AQP4 activity in experimental settings. xiahepublishing.comresearchgate.net The compound has been utilized in various in vitro and in vivo experimental designs to investigate the effects of AQP4 modulation on conditions like cerebral ischemia, spinal cord injury, and diabetic retinopathy. elifesciences.orgnih.govresearchgate.netfrontiersin.orgglpbio.com
Specificity and Selectivity Debates of this compound for AQP4
While this compound has been characterized as an AQP4 inhibitor, there have been discussions and debates regarding its specificity and selectivity. Some early concerns were raised because the compound was initially developed using computer models of the AQP4 monomer rather than its native homotetrameric form, and initial cell swelling assays had limited temporal resolution. researchgate.netresearchgate.net
However, more recent studies using high temporal resolution cell swelling assays comparing different AQP channels have reported that this compound specifically inhibited AQP4. researchgate.net A study screening this compound against all AQP isoforms also supported its isoform-specificity towards AQP4. nih.govbiorxiv.org Despite these findings, discrepancies between the effects observed with this compound and those in AQP4 knockout animals in certain experimental paradigms, such as extracellular space volume dynamics and perihematomal edema, highlight the need for further comprehensive validation of the inhibitor's specificity and potential off-target effects. researchgate.net Some research also suggests that this compound might have some affinity for AQP1, which shares approximately 60% homology with AQP4. acs.org The mechanism of action of this compound and its effect on AQP4 remain subjects of ongoing investigation and some controversy. xiahepublishing.com
Here is a summary of this compound's inhibitory activity:
| Compound | Target | IC50 (in vitro) | Assay System | Reference |
| This compound | AQP4 | 3.1 µM | Xenopus laevis oocytes expressing human AQP4 | acs.orgtocris.comresearchgate.netbertin-bioreagent.com |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEGZHOPKZFKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400268 | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-99-6 | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Tgn 020 Action
Direct and Indirect Modulatory Effects on AQP4 Function
TGN-020 has been studied for its capacity to modulate the function of AQP4, a prominent water channel protein in the brain primarily located in astrocyte membranes. xiahepublishing.com These investigations explore both direct inhibition of water transport and indirect effects on AQP4 localization and expression.
Inhibition of Water Permeability Through AQP4 Channels
Research indicates that this compound can inhibit the water channel activity of AQP4, thereby reducing water flow across membranes. xiahepublishing.com Studies using Xenopus laevis oocytes expressing AQP4 have shown that this compound can efficiently block osmotic water permeation. researchgate.netbiorxiv.org The compound has been reported to have an IC50 value of 3.1 µM against AQP4. invivochem.commedchemexpress.comtocris.com This inhibition of water transport by this compound may contribute to its observed effects in reducing edema in models of cerebral ischemia and spinal cord injury. xiahepublishing.cominvivochem.commedchemexpress.comtocris.comnih.govfrontiersin.org
Data on this compound's effect on osmotic water permeability in Xenopus laevis oocytes expressing AQP4:
| Treatment | Osmotic Water Permeability (10⁻³ cm sec⁻¹) | Standard Error of Mean | Number of Oocytes (n) |
| Non-treated AQP4-expressing oocytes | 3.43 | 0.22 | 11 |
| AQP4-expressing oocytes + this compound (20 µM) | 0.82 | 0.09 | 12 |
| AQP4-expressing oocytes + AER-270 (20 µM) | 1.05 | 0.15 | 12 |
| Uninjected oocytes | 0.21 | 0.13 | 9 |
Source: Based on data from ResearchGate biorxiv.org.
Impact on AQP4 Polarization and Expression
Data on AQP4 Polarization in Rat Brains Post-Stroke:
| Group | Region | AQP4 Polarization | Standard Deviation | Statistical Significance (vs. Control) |
| Control | Cortex | 0.48 | 0.09 | - |
| This compound-treated | Cortex | 0.78 | 0.06 | P < 0.01 |
| Control | Striatum | 0.43 | 0.15 | - |
| This compound-treated | Striatum | 0.75 | 0.07 | P < 0.001 |
Source: Based on data from Frontiers frontiersin.org.
Controversies Surrounding Complete AQP4 Inhibition by this compound
Despite findings suggesting this compound acts as an AQP4 inhibitor, there is ongoing controversy regarding whether it achieves complete inhibition of AQP4 function. xiahepublishing.com Some studies propose that this compound might not fully block AQP4 but could instead affect its activity by altering the state of the water channel proteins or through indirect mechanisms. xiahepublishing.com Recent comprehensive analyses across multiple assay systems, including mammalian cells and reconstituted recombinant AQP4, suggest that while an apparent inhibitory effect is observed in Xenopus laevis oocytes, this compound may not directly inhibit AQP4 water permeability in other systems. researchgate.netbiorxiv.org These studies propose that previously reported in vivo results interpreted as AQP4 inhibition might be due to alternative mechanisms of action. researchgate.netbiorxiv.org
This compound Interaction with Intracellular Signaling Pathways
Involvement of the Ubiquitin-Proteasome System
This compound has been reported to block AQP4 both in vitro and in vivo through the intracellular ubiquitin-proteasome system. xiahepublishing.comresearchgate.netmedchemexpress.comnih.gov This suggests that this compound might influence AQP4 levels or function by promoting its degradation via this cellular pathway. The ubiquitin-proteasome system is a crucial mechanism for targeted protein degradation within cells. invivochem.commedchemexpress.com
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Studies have indicated that this compound can modulate Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.orgmdpi.comresearchgate.netresearchgate.net Specifically, research has shown that this compound treatment can significantly alter the activation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov It has also been observed to affect p38 MAPK pathway activation in certain tissues. nih.gov The modulation of the ERK1/2 pathway by this compound has been linked to its effects in mitigating inflammation and apoptosis in models of cerebral ischemia-reperfusion injury. elifesciences.orgnih.gov
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway
Research indicates that this compound can influence the ERK1/2 signaling pathway. Studies have shown that this compound treatment can significantly alter the activation of the ERK signaling pathway. nih.govresearchgate.net Specifically, this compound has been reported to inhibit the ERK1/2 pathway. elifesciences.orgglpbio.comdntb.gov.uanih.govnih.gov For instance, in a mouse model of cerebral ischemia-reperfusion injury, this compound alleviated inflammation and apoptosis by inhibiting the ERK1/2 pathway. glpbio.comdntb.gov.uanih.gov this compound treatment has been shown to reduce the expression of phosphorylated ERK1/2 (p-ERK1/2). nih.gov This suggests a role for this compound in modulating cellular responses mediated by the ERK1/2 pathway.
Jun N-terminal Kinase (JNK) Pathway
The JNK pathway is another MAPK pathway that has been investigated in relation to this compound. Studies have observed the activation of the JNK signaling pathway after injury, and this compound treatment has been shown to significantly alter this activation in both dorsal root ganglion (DRG) and spinal cord. nih.govresearchgate.net
p38 MAPK Pathway
The p38 MAPK pathway is also part of the MAPK family. Research indicates that this compound treatment can affect p38 MAPK signaling pathway activation in the DRG, but not consistently in the spinal cord. nih.govresearchgate.net Western blot analysis has revealed the activation of the p38 MAPK signaling pathway after injury, and this compound treatment could significantly alter this activation in the DRG. nih.govresearchgate.net
Effects on Intracellular Calcium Signaling
This compound has been observed to affect intracellular calcium signaling, particularly in astrocytes. Acute inhibition of astrocyte AQP4 with this compound has been shown to augment intracellular Ca²⁺ signaling. elifesciences.orgnih.govbiorxiv.org This result supports the idea that inhibiting astrocyte tonic water efflux, which leads to intracellular water accumulation and swelling, causes alterations in astrocytic Ca²⁺ signaling. elifesciences.org Increased calcium signaling and stronger inhibition of calcium signaling by this compound have been noted in astrocytic endfeet, where AQP4 is enriched. nih.govelifesciences.org
Role as a PROTAC Linker in Targeted Protein Degradation Research
Beyond its role as an AQP4 inhibitor, this compound has been identified as an alkyl chain-based PROTAC linker. glpbio.commedchemexpress.commedchemexpress.comfishersci.comglpbio.com PROTACs are molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins. medchemexpress.commedchemexpress.com PROTACs consist of two ligands, one for an E3 ubiquitin ligase and the other for the target protein, connected by a linker. medchemexpress.commedchemexpress.com this compound's structure allows it to function as this connecting linker in the synthesis of PROTACs, facilitating targeted protein degradation research. glpbio.commedchemexpress.commedchemexpress.comfishersci.comglpbio.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 4173511 |
| This compound sodium | 139592827 |
Data Table: Effects of this compound on MAPK Pathways
| Pathway | Location | Effect of Injury | Effect of this compound Treatment | Significance (vs. control/DMSO) |
| ERK | DRG | Activated | Altered activation | p < 0.01 nih.govresearchgate.net |
| ERK | Spinal Cord | Activated | Altered activation | p < 0.01 nih.govresearchgate.net |
| JNK | DRG | Activated | Altered activation | p < 0.05 nih.govresearchgate.net |
| JNK | Spinal Cord | Activated | Altered activation | p < 0.05 nih.govresearchgate.net |
| p38 MAPK | DRG | Activated | Affected activation | p < 0.05 nih.govresearchgate.net |
| p38 MAPK | Spinal Cord | Activated | No significant effect | p > 0.05 nih.govresearchgate.net |
Data Table: this compound Effect on Calcium Signaling
| Cell Type | Condition | Observed Effect on Ca²⁺ Signaling | Reference |
| Astrocytes | Acute AQP4 inhibition with this compound | Augmented intracellular Ca²⁺ signal | elifesciences.orgnih.govbiorxiv.org |
| Astrocytes | Hypotonic solution (induces swelling) | Enhanced intracellular Ca²⁺ signal | elifesciences.orgbiorxiv.org |
| Astrocytic Endfeet | Acute AQP4 inhibition with this compound | Increased Ca²⁺ signaling | nih.govelifesciences.org |
| SST Interneurons | Astrocyte AQP4 inhibition with this compound | Global Ca²⁺ elevation | elifesciences.orgnih.gov |
Tgn 020 in Neurobiological and Neuropathological Research Models
Modulation of Glymphatic System Function
The glymphatic system is a brain-wide network of perivascular pathways that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), playing a critical role in clearing metabolic waste products, including amyloid-β, from the brain. AQP4 is considered vital for the proper functioning of this system, facilitating rapid convective CSF flow between the perivascular and interstitial spaces. xiahepublishing.comresearchgate.netelifesciences.orgeurekalert.org Research using TGN-020 has provided insights into how modulating AQP4 activity impacts glymphatic transport and solute clearance.
Influence on Cerebrospinal Fluid (CSF) Flow and Solute Clearance
Studies have demonstrated that the administration of this compound effectively impairs glymphatic function. Acute inhibition of AQP4 by this compound significantly reduces the influx of CSF tracer into the brain parenchyma. xiahepublishing.comresearchgate.netelifesciences.orgeurekalert.org This blockade significantly reduces the clearance of interstitial solutes, underscoring the critical role of AQP4 in maintaining glymphatic activity. xiahepublishing.comresearchgate.net Experimental evidence, such as the reduced area of Evans Blue dye on the brain surface in this compound treated mice compared to controls, indicates inhibited glymphatic influx into the cerebral perivascular space. xiahepublishing.comresearchgate.neteurekalert.org
Data from a study investigating the effect of this compound on glymphatic function using Evans Blue dye distribution showed a significant reduction in the stained area in treated animals. xiahepublishing.comresearchgate.neteurekalert.org
| Group | Brain Surface Area Stained by Evans Blue (Arbitrary Units) | p-value |
| Control | Higher | < 0.05 |
| This compound | Significantly Less |
This suggests that acute inhibition of AQP4 by this compound directly impacts the flow of CSF via the inflow route of the glymphatic system to the brain parenchyma. xiahepublishing.com
Impact on Amyloid-β Clearance and Metabolism
The glymphatic system is crucial for the clearance of amyloid-β (Aβ), a peptide implicated in the pathogenesis of Alzheimer's disease. nih.govresearchgate.netresearchgate.net Studies have investigated the effect of this compound on Aβ clearance, with some findings suggesting a reduction in the clearance of soluble amyloid-β isoforms, such as amyloid-β 40, which could potentially exacerbate conditions like Alzheimer's disease. xiahepublishing.com In models of impaired glymphatic function, such as those involving a long-term high-fat diet, this compound has been shown to exacerbate the disturbance of Aβ clearance from the hippocampus. nih.govresearchgate.net
However, other research in the context of ischemia-reperfusion injury suggests that this compound targeting of AQP4 might mitigate inflammation by enhancing glymphatic amyloid clearance. elifesciences.org Additionally, loss of AQP4 has been linked to decreased clearance rates of Aβ and tau proteins. The impact of this compound on Aβ clearance appears to be context-dependent and warrants further investigation to fully understand its implications.
Therapeutic Potential in Cerebral Edema and Ischemic Injury Models
Cerebral edema and ischemic injury are significant pathological events in various neurological conditions, including stroke. AQP4 is involved in the formation and resolution of brain edema. elifesciences.orgnih.gov this compound, as an AQP4 inhibitor, has been explored for its therapeutic potential in models of these conditions.
Reduction of Brain Swelling and Lesion Volumes
Preclinical studies have shown that this compound significantly reduces brain edema and lesion volumes in models of cerebral ischemia. glpbio.commedchemexpress.comcaymanchem.comnih.govnih.govnih.govstarrlifesciences.comresearchgate.net For instance, pretreatment with this compound has been reported to significantly reduce brain swelling associated with brain ischemia and decrease the size of cortical infarction. starrlifesciences.comresearchgate.net Studies in rat models of middle cerebral artery occlusion (MCAO) have demonstrated reduced brain swelling and lesion volumes in this compound treated animals compared to control groups at various time points post-stroke. nih.govnih.gov
Quantitative data from studies on ischemic injury models highlight the effect of this compound on reducing brain swelling and lesion volume. nih.govstarrlifesciences.comresearchgate.net
| Study Context | Measurement | Control Group Value | This compound Group Value | p-value |
| Focal Cerebral Ischemia (mice) | % Brain Swelling Volume | 20.8 ± 5.9% | 12.1 ± 6.3% | < 0.05 |
| Focal Cerebral Ischemia (mice) | % Hemispheric Lesion Volume | 30.0 ± 9.1% | 20.0 ± 7.6% | < 0.05 |
| Cerebral Ischemia (rats, Day 1) | Lesion Volume (% HLV) | Higher | 67% Smaller | < 0.01 |
| Cerebral Ischemia (rats, Day 1) | Brain Swelling Extent | Higher | 86% Less | < 0.01 |
| Cerebral Ischemia (rats, Day 14) | Lesion Volume (% HLV) | 45.25 ± 3.11 | 24.30 ± 1.88 | < 0.001 |
These findings suggest that this compound's ability to inhibit AQP4 contributes to the amelioration of cerebral edema following ischemic events. xiahepublishing.comresearchgate.netbiorxiv.orgelifesciences.org
Improvement of Neurological Outcomes Post-Ischemia
Beyond reducing pathological markers like edema and lesion volume, this compound has also shown promise in improving neurological outcomes in animal models of ischemic stroke. focusbiomolecules.comnih.govnih.govdntb.gov.uaresearchgate.net Studies have reported that this compound treated animals exhibit fewer neurological function deficits at later time points after stroke compared to control groups. nih.govnih.gov This suggests that the reduction in edema and lesion size mediated by this compound translates to functional benefits.
Effects on Regional Cerebral Blood Flow
Some research indicates that this compound can influence regional cerebral blood flow. invivochem.commedchemexpress.comnih.govnih.gov Specifically, this compound has been reported to increase regional cerebral blood flow in mice. bio-techne.comfocusbiomolecules.comelifesciences.org This effect could be an additional mechanism contributing to its potential therapeutic benefits in conditions like ischemic injury, where compromised blood flow is a primary issue.
Investigations in Spinal Cord Injury (SCI) Models
Spinal Cord Injury (SCI) is a devastating condition leading to significant neurological deficits. Edema formation and glial scar formation are critical secondary pathological events post-SCI that impede functional recovery. researchgate.netnih.govmdpi.com Research has explored the potential of targeting AQP4 with inhibitors like this compound to mitigate these detrimental processes.
Alleviation of Edema and Glial Scar Formation
Studies in rat models of spinal cord compression injury have demonstrated that this compound can alleviate spinal cord edema and inhibit glial scar formation. medchemexpress.commedchemexpress.cominvivochem.comnih.govglpbio.com Edema, characterized by increased water content in the spinal cord tissue, is a significant factor contributing to secondary injury after SCI. invivochem.commdpi.com this compound has been shown to reduce the degree of edema following SCI. medchemexpress.commedchemexpress.cominvivochem.comnih.govglpbio.com Glial scar formation, primarily driven by activated astrocytes, creates a physical and molecular barrier that inhibits axonal regeneration. invivochem.comresearchgate.netnih.gov Research indicates that this compound treatment can suppress the formation of glial scars after SCI. medchemexpress.commedchemexpress.cominvivochem.comnih.govglpbio.com
Data on the effect of this compound on edema and glial scar formation in SCI models:
| Outcome | Model System | Key Finding | Source |
| Reduced Spinal Edema | Rat spinal cord compression injury | This compound reduced the degree of edema at day 3 post-SCI. | invivochem.comnih.gov |
| Inhibited Glial Scar | Rat spinal cord compression injury | This compound inhibited glial scar formation at 4 weeks post-SCI. | invivochem.comnih.gov |
| Inhibited GFAP Expression | Rat spinal cord compression injury | This compound inhibited the expression of GFAP at day 3 post-SCI. | invivochem.comnih.gov |
Inhibition of Astrocyte Activation and Proliferation
Astrocytes play a complex role after SCI, becoming activated and proliferating to form the glial scar. invivochem.comresearchgate.netfrontiersin.org This reactive astrogliosis contributes to the inhibitory environment for neuronal regeneration. frontiersin.org this compound has been investigated for its ability to modulate astrocyte response post-SCI.
Studies have shown that this compound can suppress astrocyte activation and diminish their proliferation in the context of SCI models. researchgate.netnih.govresearchgate.net Astrocyte activation is often characterized by the upregulation of glial fibrillary acidic protein (GFAP). invivochem.com this compound treatment has been associated with reduced GFAP expression after SCI. invivochem.comnih.gov Proliferating cell nuclear antigen (PCNA) is a marker for cell proliferation, and this compound has been shown to inhibit PCNA expression in SCI models, indicating reduced astrocyte proliferation. medchemexpress.commedchemexpress.cominvivochem.comnih.govresearchgate.net Furthermore, in primary astrocyte cultures, this compound has been observed to change cell morphology, diminish cell proliferation, and suppress astrocyte activation. researchgate.net
Data on the effect of this compound on astrocyte activation and proliferation in SCI models:
| Outcome | Model System | Key Finding | Source |
| Suppressed Astrocyte Activation | Rat spinal cord hemisection model, primary cultures | This compound suppressed astrocyte activation. | researchgate.netresearchgate.net |
| Diminished Cell Proliferation | Primary astrocyte cultures | This compound diminished cell proliferation. | researchgate.net |
| Inhibited GFAP Expression | Rat spinal cord compression injury | This compound inhibited GFAP expression at day 3 post-SCI. | invivochem.comnih.gov |
| Inhibited PCNA Expression | Rat spinal cord compression injury | This compound inhibited PCNA expression at day 3 post-SCI, indicating less proliferation. | medchemexpress.commedchemexpress.cominvivochem.comnih.govresearchgate.net |
Research in Neurodegenerative Disease Models
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neurons and the accumulation of misfolded proteins like tau and alpha-synuclein (B15492655). nih.govrjeid.com The glymphatic system plays a crucial role in clearing these protein aggregates, and AQP4 is a key component of this system. xiahepublishing.comnih.govnih.gov Research has explored the impact of modulating AQP4 activity with this compound in models of neurodegenerative diseases.
Alzheimer's Disease and Tau Pathology
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov Impaired glymphatic function has been implicated in the accumulation of these proteins. xiahepublishing.comnih.govnih.gov
Studies using the AQP4 inhibitor this compound in models relevant to Alzheimer's disease and tau pathology have yielded complex results. Research in a mouse model of tauopathy demonstrated that inhibiting AQP4 with this compound impaired glymphatic CSF-ISF exchange and reduced the clearance of tau protein from the brain. nih.govnih.gov Chronic treatment with this compound in a mouse model of tau propagation resulted in a greater extent of tau aggregation and propagation. biorxiv.org This suggests that impaired glymphatic function, potentially mediated by AQP4 inhibition, can exacerbate tau pathology. biorxiv.orgresearchgate.net Conversely, some research indicates that this compound might reduce the clearance of amyloid-beta 40, a soluble isoform of amyloid-beta, which could potentially worsen Alzheimer's disease. xiahepublishing.com However, other studies suggest this compound accelerates Aβ clearance in the context of ischemia-reperfusion injury models by enhancing glymphatic function. nih.gov The relationship between AQP4, glymphatic function, and Aβ clearance in AD models remains an area of active investigation, with some studies suggesting that AQP4 deficiency or inhibition can reduce Aβ vascular drainage and increase perivascular Aβ deposition. aginganddisease.org
Data on the effect of this compound in Alzheimer's Disease and Tau Pathology models:
| Outcome | Model System | Key Finding | Source |
| Impaired Tau Clearance | Mouse model of tauopathy | This compound reduced glymphatic clearance of tau protein. | nih.govnih.gov |
| Exacerbated Tau Aggregation & Propagation | Mouse model of tau propagation (chronic treatment) | Chronic this compound treatment led to greater tau aggregation and propagation. | biorxiv.org |
| Reduced Amyloid-beta 40 Clearance (potential) | Neuropathological disease models | This compound may reduce clearance of amyloid-beta 40, potentially exacerbating AD. | xiahepublishing.com |
| Increased Amyloid-beta Deposition | AD mouse model | This compound treatment was associated with increased Aβ deposition on immunohistochemistry and impaired learning/memory. |
Parkinson's Disease and Alpha-Synuclein Pathology
Parkinson's disease is characterized by the loss of dopaminergic neurons and the accumulation of alpha-synuclein aggregates, forming Lewy bodies. rjeid.comresearchgate.netnih.gov AQP4 and the glymphatic system are thought to be involved in the clearance of alpha-synuclein. rjeid.comresearchgate.netnih.gov
Research using this compound in Parkinson's disease models suggests that inhibiting AQP4 activity may have detrimental effects on alpha-synuclein pathology. In a rat model of Parkinson's disease induced by a proteasome inhibitor, this compound administration led to a significant aggravation of alpha-synuclein pathology. rjeid.comresearchgate.neta-z.lu This was manifested by an increase in the levels of water-soluble and modified alpha-synuclein forms and a rise in the amount of alpha-synuclein aggregates. rjeid.comresearchgate.neta-z.lu Chronic this compound treatment in a mouse model of alpha-synuclein propagation also exacerbated pathology, with significantly greater levels of aggregated alpha-synuclein observed. biorxiv.org These findings suggest that dysfunction of AQP4, potentially through impaired glymphatic clearance, could contribute to the accumulation of alpha-synuclein and neurodegeneration in Parkinson's disease. rjeid.comresearchgate.netnih.gova-z.lu
Data on the effect of this compound in Parkinson's Disease and Alpha-Synuclein Pathology models:
| Outcome | Model System | Key Finding | Source |
| Aggravation of Alpha-Synuclein Pathology | Rat model of PD (proteasome dysfunction) | This compound led to increased water-soluble/modified alpha-synuclein and aggregates. | rjeid.comresearchgate.neta-z.lu |
| Exacerbated Alpha-Synuclein Aggregation | Mouse model of alpha-synuclein propagation | Chronic this compound treatment resulted in significantly greater levels of aggregated alpha-synuclein. | biorxiv.org |
| Aggravation of Reactive Astrogliosis | MPTP-induced PD model in mice | This compound evoked the aggravation of reactive astrogliosis and glymphatic drainage restriction. | nih.govmdpi.com |
| Loss of Nigral Dopaminergic Neurons | MPTP-induced PD model in mice, rat model of PD | This compound was associated with the loss of nigral dopaminergic neurons. | nih.govmdpi.com |
Studies in Other Neurological Conditions
Beyond SCI and major neurodegenerative diseases, this compound and its role in modulating AQP4 have been explored in other neurological contexts. This compound has shown beneficial effects on edema in models of cerebral ischemia and in retinal edema in diabetic animal models. elifesciences.orgresearchgate.netmdpi.com In a mouse model of cerebral ischemia-reperfusion injury, this compound treatment alleviated inflammation and apoptosis, improved glymphatic function, and inhibited the ERK1/2 signaling pathway. nih.govglpbio.com this compound has also been utilized in the development of a PET ligand for AQP4 imaging, which could be useful for severity analysis in conditions like neuromyelitis optica, spinal injury, or ocular injuries. nih.govacs.org These studies highlight the broader implications of AQP4 modulation by compounds like this compound in various neurological disorders characterized by fluid imbalance and inflammation.
Diabetic Retinal Edema
Diabetic retinal edema is a significant complication of diabetes mellitus characterized by fluid accumulation in the retina, contributing to vision impairment. Research using streptozotocin (B1681764) (STZ)-induced diabetic rat models has investigated the effects of this compound on this condition. Studies have shown that intravitreal administration of this compound can suppress retinal edema in diabetic rats. invivochem.commedchemexpress.comnih.govresearchgate.net.
Investigations into the mechanisms suggest that this compound may exert its effects by influencing factors such as vascular endothelial growth factor (VEGF) and AQP4 expression. In diabetic retinas, increased immunoreactivity and protein levels of VEGF and AQP4 have been observed, with their expression being co-localized with glial fibrillary acidic protein (GFAP), a marker for astrocytes. This compound treatment has been shown to suppress the increase in VEGF, AQP4, and GFAP expression in diabetic rat retinas. nih.govresearchgate.net.
Furthermore, in vitro studies using transformed rat Müller cells (TR-MUL5), a type of glial cell in the retina, have demonstrated that high-glucose conditions lead to increased cell volume and intracellular reactive oxygen species (ROS) production. This compound was found to depress these increases in Müller cells under high-glucose conditions. glpbio.comnih.govresearchgate.net. These findings suggest that this compound may have an inhibitory effect on diabetic retinal edema, potentially by modulating AQP4 activity in Müller cells and influencing pathways involving VEGF and ROS production. nih.govresearchgate.net.
Data from studies on diabetic retinal edema:
| Study Model | Treatment | Observed Effect on Edema | Changes in VEGF Expression | Changes in AQP4 Expression | Changes in GFAP Expression | Effect on Müller Cell Volume (High Glucose) | Effect on Intracellular ROS (High Glucose) |
| STZ-induced diabetic rat retina | Intravitreal this compound | Suppressed retinal edema | Suppressed increase | Suppressed increase | Suppressed increase | Not directly assessed in vivo | Not directly assessed in vivo |
| Cultured TR-MUL5 cells | This compound under high glucose conditions | Not applicable | Not directly assessed | Not directly assessed | Not directly assessed | Depressed increase | Depressed increase |
Epileptiform Activity and Anticonvulsant Effects
The relationship between AQP4 and epileptogenesis has been indicated in recent studies. Research has explored the potential anticonvulsant effects of this compound, an AQP4 inhibitor, in experimental models of epilepsy. In a study using a penicillin-induced epileptiform activity model in rats, the effect of intracerebroventricular administration of this compound was examined. researchgate.netmedscidiscovery.comsobiad.com.
Electrocorticographic (ECoG) recordings were used to verify epileptiform activity. The results showed that a specific dose of this compound (100 µg) decreased the mean spike frequency of epileptiform activity within 30 minutes after injection, without altering the amplitude. researchgate.netmedscidiscovery.comsobiad.com.
Biochemical analyses in this study also revealed changes in certain markers. Serum neuropeptide Y levels were observed to be upregulated by a lower dose of this compound (25 µg) compared to other groups. Plasma levels of calcineurin at a dose of 50 µg this compound were lower than at 25 µg and 200 µg doses. Enzymatic activity of glutathione (B108866) peroxidase (GPx-1) in brain tissue was higher in the penicillin and 25 µg this compound groups compared to the sham group. researchgate.netmedscidiscovery.comsobiad.com.
These findings suggest that this compound, as an AQP4 inhibitor, may possess anticonvulsant properties in this experimental model of epilepsy, primarily by reducing the frequency of epileptiform spikes. researchgate.netmedscidiscovery.comsobiad.com.
Data from studies on epileptiform activity:
| Study Model | Treatment | Effect on Mean Spike Frequency (ECoG) | Effect on Spike Amplitude (ECoG) | Serum Neuropeptide Y Levels | Plasma Calcineurin Levels | Brain Tissue GPx-1 Activity |
| Penicillin-induced epileptiform rats | 100 µg this compound (intracerebroventricular) | Decreased | No change | Not significantly altered | Not significantly altered | Not significantly altered |
| Penicillin-induced epileptiform rats | 25 µg this compound (intracerebroventricular) | Not significantly altered | Not significantly altered | Upregulated | Higher than 50 & 200 µg | Higher than sham group |
| Penicillin-induced epileptiform rats | 50 µg this compound (intracerebroventricular) | Not significantly altered | Not significantly altered | Not significantly altered | Lower than 25 & 200 µg | Not significantly altered |
| Penicillin-induced epileptiform rats | 200 µg this compound (intracerebroventricular) | Not significantly altered | Not significantly altered | Not significantly altered | Higher than 50 µg | Not significantly altered |
| Penicillin-induced epileptiform rats | Penicillin only | Increased | Increased | Not significantly altered | Not significantly altered | Higher than sham group |
| Sham | Vehicle | Baseline | Baseline | Baseline | Baseline | Baseline |
Astrogliosis and Astrocyte Reactivity
Astrogliosis, the proliferation and activation of astrocytes, is a common response to central nervous system injury and disease. AQP4, being highly expressed in astrocytes, is implicated in these processes. Research has investigated the impact of this compound on astrogliosis and astrocyte reactivity in different injury models.
In a rat model of spinal cord compression injury, this compound was shown to inhibit astrocyte activation and glial scar formation. glpbio.cominvivochem.commedchemexpress.comfrontiersin.org. Astrogliosis is characterized by increased expression of GFAP. Studies have demonstrated that this compound treatment leads to decreased expression of GFAP after spinal cord injury. glpbio.cominvivochem.commedchemexpress.com.
In the context of cerebral ischemia-reperfusion (I/R) injury, peri-infarct astrocyte reactivity is a crucial pathological change involving AQP4. Studies in mice with cerebral I/R injury have indicated that this compound can alleviate glymphatic dysfunction by inhibiting astrocyte proliferation and reducing tracer accumulation in the peri-infarct area. dntb.gov.uanih.govdntb.gov.ua. Furthermore, this compound has been shown to attenuate peri-infarct astrogliosis and AQP4 depolarization at the subacute stage after stroke in rats. dntb.gov.uanih.govresearchgate.net. RNA sequencing analysis in cerebral I/R injury models suggests that differentially expressed genes are involved in the activation of astrocytes and microglia. dntb.gov.uanih.govdntb.gov.ua.
These findings collectively suggest that this compound can modulate astrogliosis and astrocyte reactivity in the context of CNS injury, potentially through its effects on AQP4 and associated pathways. glpbio.cominvivochem.commedchemexpress.comfrontiersin.orgdntb.gov.uanih.govdntb.gov.uanih.govresearchgate.net.
Data from studies on astrogliosis and astrocyte reactivity:
| Study Model | Treatment | Effect on Astrocyte Activation | Effect on Glial Scar Formation | Effect on GFAP Expression | Effect on Astrocyte Proliferation (Peri-infarct) | Effect on AQP4 Depolarization (Peri-infarct) |
| Rat spinal cord compression injury | This compound | Inhibited | Inhibited | Decreased | Not directly assessed | Not directly assessed |
| Mouse cerebral I/R injury | This compound | Inhibited (proliferation) | Not directly assessed | Not directly assessed | Inhibited | Not directly assessed |
| Rat cerebral ischemia | This compound | Attenuated (reactivity) | Not directly assessed | Decreased | Not directly assessed | Attenuated |
Inflammation and Apoptosis in Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury in the central nervous system is associated with significant inflammation and apoptosis, contributing to tissue damage and functional deficits. Research has explored the potential of this compound to mitigate these processes, particularly in the context of cerebral I/R injury.
Studies in mice with cerebral I/R injury have demonstrated that this compound can alleviate inflammation and apoptosis. dntb.gov.uanih.gov. The mechanisms underlying these effects appear to involve the glymphatic system and the ERK1/2 signaling pathway. This compound has been shown to improve glymphatic function and inhibit the activation of the ERK1/2 pathway after cerebral I/R injury. dntb.gov.uanih.gov.
RNA sequencing analysis in these models has indicated that differentially expressed genes following this compound treatment are mainly involved in the activation of astrocytes and microglia and in the ERK1/2 pathway. dntb.gov.uanih.govdntb.gov.ua. Western blot and immunofluorescence studies have further supported the influence of this compound on the expression of inflammation-associated markers. dntb.gov.uanih.gov.
This compound treatment has been reported to reduce the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are induced by injury. nih.gov. The mitigation of inflammation and cell apoptosis induced by I/R injury by this compound is suggested to occur through the improvement of glymphatic function and the inhibition of the ERK1/2 pathway. dntb.gov.uanih.gov.
Data from studies on inflammation and apoptosis in I/R injury:
| Study Model | Treatment | Effect on Inflammation | Effect on Apoptosis | Involvement of Glymphatic System | Involvement of ERK1/2 Pathway | Changes in Inflammatory Cytokines (TNF-α, IL-1β) |
| Mouse cerebral I/R injury | This compound | Alleviated | Alleviated | Improved function | Inhibited activation | Reduced secretion |
Advanced Research Methodologies Employing Tgn 020
In Vitro and In Vivo Experimental Paradigms
TGN-020 has been utilized in both cell-based assays and animal models to investigate its biological activity, particularly its inhibitory effect on AQP4 and its impact on conditions involving edema and altered fluid dynamics.
Cell-based Assays for AQP4 Inhibition
Cell-based assays have been instrumental in characterizing this compound's inhibitory effect on AQP4. The compound was identified as a potent AQP4 inhibitor with an IC50 value of 3.1 μM in vitro bio-techne.com. Studies using AQP4-expressing Xenopus laevis oocytes have shown that this compound can reduce the water permeability of these oocytes researchgate.netbiorxiv.org. High-resolution volume recording systems have been employed to evaluate the effect of this compound on AQP4-expressing oocytes, revealing a reduction in water permeability biorxiv.orgresearchgate.net.
However, it is worth noting that some studies using reconstituted recombinant AQP4 or mammalian cells expressing exogenous or endogenous AQP4 could not reproduce the inhibitory results observed in the Xenopus laevis oocyte assay, suggesting potential context-dependent effects or alternative mechanisms of action researchgate.netbiorxiv.orgbiorxiv.org. Despite these varying findings in different cell-based systems, this compound's apparent inhibitory effect on AQP4 in certain in vitro models has supported its use in further research.
Cell-based immunocytochemistry has also been used to examine the effect of this compound on AQP4 expression in specific cell types, such as TR-MUL5 cells (transgenic rat Müller cells). In these cells incubated under high glucose conditions, this compound was shown to suppress the increased expression of AQP4 invivochem.com.
Animal Models of Neurological Diseases
This compound has been investigated in various animal models of neurological diseases where AQP4 is implicated, including models of spinal cord injury, cerebral ischemia, and diabetic retinal edema invivochem.comelifesciences.orgresearchgate.net.
In a rat model of spinal cord compression injury, this compound demonstrated beneficial effects. Treatment with this compound reduced the degree of edema and inhibited the expression of AQP4 and glial fibrillary acidic protein (GFAP) at 3 days post-injury. Furthermore, observations at 4 weeks after spinal cord injury revealed that this compound inhibited glial scar formation and upregulated growth-associated protein-43 (GAP-43) expression, promoting functional recovery invivochem.com.
Studies in mouse models of focal cerebral ischemia have shown that pretreatment with this compound significantly reduced brain edema and the size of cortical infarction nih.govresearchgate.net. For instance, in one study using a mouse model of focal cerebral ischemia, pretreatment with this compound resulted in a significantly smaller percentage of brain swelling volume (%BSV) and percentage of hemispheric lesion volume (%HLV) compared to the control group nih.govresearchgate.netstarrlifesciences.com.
Table 1: Effect of this compound on Brain Swelling and Lesion Volume in a Mouse Model of Focal Cerebral Ischemia nih.govresearchgate.net
| Group | % Brain Swelling Volume (%BSV) | % Hemispheric Lesion Volume (%HLV) (Cortex) |
| Control | 20.8 ± 5.9 | 30.0 ± 9.1 |
| This compound Treated | 12.1 ± 6.3 | 20.0 ± 7.6 |
*p < 0.05 compared to control group.
In a rat model of middle cerebral artery occlusion (MCAO), acute inhibition of AQP4 with this compound improved functional outcomes by attenuating edema and peri-infarct astrogliosis. At 1 day after stroke, this compound treated animals exhibited reduced brain swelling and lesion volumes. At 14 days, these animals showed fewer neurological deficits and smaller lesion volumes. This compound treatment also reduced astrogliosis and AQP4 depolarization in the peri-infarct region nih.govfrontiersin.org.
In a murine model of diabetic retina, intravitreal injections of this compound were found to reduce retinal edema. This compound suppressed the immunoreactivity and protein levels of VEGF and also suppressed AQP4 and GFAP expression in the diabetic retina. In cultured Müller cells, this compound suppressed the increase in cell volumes and intracellular ROS production under high glucose conditions mdpi.comelifesciences.org.
Research has also explored the effect of this compound on the glymphatic system in animal models. Studies suggest that this compound can inhibit glymphatic function, potentially by reducing the flow of cerebrospinal fluid into the brain parenchyma via the glymphatic pathway xiahepublishing.com. Acute inhibition of AQP4 by this compound has been shown to impair glymphatic function without inducing short-term behavioral abnormalities in mice xiahepublishing.com.
Neuroimaging Applications
Neuroimaging techniques have been employed to visualize the distribution of AQP4 using this compound and to assess the morphological changes in the brain following this compound treatment in animal models.
Positron Emission Tomography (PET) Imaging with [11C]this compound
The development of a radiolabeled analog, [11C]this compound, has enabled the use of Positron Emission Tomography (PET) for imaging AQP4 distribution in vivo acs.orgnih.govscdi-montpellier.fr. [11C]this compound has been successfully used to generate PET images in wild-type and AQP4 null mice, providing a basis for evaluating its suitability for clinical studies acs.orgnih.gov. These studies in mice showed differential uptake of the tracer in tissues known to express AQP4, confirming its potential as an AQP4 ligand for PET imaging niigata-u.ac.jp.
[11C]this compound has also been used in the first reported PET studies of AQP4 in the human brain. These studies demonstrated a specific distribution pattern for AQP4 in the human brain, primarily in the subpial and perivascular endfeet of astrocytes. Substantial uptake of the ligand was also observed in the choroid plexus, where both AQP4 and AQP1 are expressed niigata-u.ac.jp. While [11C]this compound shows promise for imaging AQP4, it is noted that it may not effectively discriminate between AQP1 and AQP4 isoforms in PET imaging studies niigata-u.ac.jpresearchgate.net. Despite this, [11C]this compound remains a clinically investigated PET tracer for imaging AQP4 and AQP1 in the central nervous system and has shown potential in distinguishing between different grades of malignant astrocytomas researchgate.net.
Magnetic Resonance Imaging (MRI) for Edema and Lesion Volume Assessment
Magnetic Resonance Imaging (MRI), particularly T2-weighted imaging (T2-WI), has been used to assess brain swelling and lesion volumes in animal models treated with this compound nih.govresearchgate.netstarrlifesciences.comnih.govfrontiersin.org. In mouse models of focal cerebral ischemia, MRI has demonstrated that pretreatment with this compound significantly reduces brain edema associated with ischemic injury nih.govresearchgate.netstarrlifesciences.com. The percentage of brain swelling volume and the size of cortical infarction were quantified using MRI, showing a significant reduction in the this compound treated groups compared to controls nih.govresearchgate.netstarrlifesciences.com.
In rat models of cerebral ischemia, T2-WI has been used to evaluate the impact of this compound on ischemic lesion volume and brain swelling. These studies have shown that acute inhibition of AQP4 with this compound leads to decreased edema and infarct volume at early stages post-stroke nih.govfrontiersin.org. Diffusion-weighted MRI (DW-MRI) has also been employed, and studies have found that this compound can increase the apparent diffusion coefficient (ADC) in a region-specific manner, potentially reflecting an accumulation of water in the brain with AQP4 inhibition elifesciences.org.
Table 2: Effect of this compound on Ischemic Lesion and Swelling Volumes in Rats Post-Stroke (1 Day) frontiersin.org
| Group | % Hemispheric Lesion Volume (%HLV) | % Brain Swelling Volume (%BSV) |
| Control | 57.94 ± 6.68 | 129.32 ± 4.69 |
| This compound Treated | 39.05 ± 6.43 | 111.98 ± 7.18 |
**P < 0.01 compared with the control group.
Fluorescence-Translated Imaging in Brain Slices
Fluorescence-translated imaging has been utilized in acute brain slices to optically resolve intracellular water accumulation following the inhibition of astrocyte AQP4 with this compound researchgate.netelifesciences.org. By using fluorescent indicators such as sulforhodamine B (SRB), researchers can monitor changes in astrocyte volume, which are indicative of water movement. Studies employing this technique have shown that acute inhibition of astrocyte AQP4 by this compound causes a gradual decrease in SRB fluorescence intensity in cortical slices, suggesting intracellular water accumulation and swelling elifesciences.org. This approach has provided insights into the role of astrocyte aquaporin in mediating tonic water efflux under basal conditions researchgate.netelifesciences.org.
Molecular and Cellular Analysis Techniques
Molecular and cellular techniques are crucial for understanding the impact of this compound on specific biological targets and pathways.
Immunohistochemistry and Western blotting are widely used to assess the expression levels and localization of specific proteins in tissues and cells treated with this compound. Studies have investigated the effects of this compound on key proteins such as Aquaporin 4 (AQP4), Glial Fibrillary Acidic Protein (GFAP), and Vascular Endothelial Growth Factor (VEGF).
In models of spinal cord injury, Western blotting and immunofluorescence staining have been used to determine the expression levels of AQP4 and GFAP. Research indicates that this compound can inhibit the expression of AQP4 and GFAP at early time points after injury. invivochem.commedchemexpress.com This suggests a role for this compound in reducing edema and potentially mitigating glial scar formation, a process often characterized by increased GFAP expression. invivochem.com
Studies on diabetic retinopathy have also utilized immunohistochemistry and Western blotting to examine the effects of this compound on VEGF, AQP4, and GFAP in retinal tissues. Increased immunoreactivity and protein levels of VEGF, AQP4, and GFAP have been observed in diabetic retinas, with these expressions often co-localizing. nih.govresearchgate.netarvojournals.orgnih.govresearchgate.net Treatment with this compound has been shown to suppress the increased levels of VEGF, AQP4, and GFAP in these models, suggesting a potential therapeutic effect on diabetic retinal edema. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Western blot analysis specifically confirmed that VEGF protein levels, which were significantly increased in diabetic rats, were decreased following this compound administration. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net
In the context of cerebral ischemia-reperfusion injury, Western blotting and immunofluorescence staining have been employed to examine inflammation-associated proteins, including GFAP and AQP4. dntb.gov.uanih.govresearchgate.net These techniques have helped demonstrate that this compound can alleviate glymphatic dysfunction and inhibit astrocyte proliferation in the peri-infarct area, which is associated with changes in GFAP and AQP4 expression. dntb.gov.uanih.govresearchgate.net
RNA sequencing (RNA-seq) is a powerful technique used to analyze the global gene expression profile in response to this compound treatment. This method provides a comprehensive view of the transcriptional changes induced by the compound.
In studies investigating cerebral ischemia-reperfusion injury, RNA-seq has been utilized to identify differentially expressed genes following this compound treatment. dntb.gov.uanih.govresearchgate.net The findings from RNA-seq have indicated that genes primarily involved in the activation of astrocytes and microglia, as well as those in the ERK pathway, are among those differentially expressed. dntb.gov.uanih.govresearchgate.net These RNA-seq results have been further validated by Western blot and immunofluorescence, confirming the changes in protein levels for some of the identified genes. dntb.gov.uanih.govresearchgate.net
Beyond neurological injury models, RNA-seq has also been used in other research contexts involving this compound. For instance, in a study related to screening for inhibitors, RNA-seq analysis identified different spliceosome-associated gene clusters related to this compound compared to other compounds. researchgate.net This highlights the utility of RNA-seq in uncovering the diverse molecular pathways potentially influenced by this compound.
Behavioral assessments in animal models are essential for evaluating the functional consequences of this compound treatment, particularly in neurological studies. Tests such as the Open Field Test and Morris Water Maze are commonly employed to assess locomotor activity, anxiety, learning, and memory.
In a laboratory study investigating the effects of this compound on the glymphatic system, Open Field and Morris Water Maze tests were used to assess short-term behavioral changes in mice. xiahepublishing.comeurekalert.orgxiahepublishing.com The Open Field test measured parameters such as total travel distance and mean speed, while the Morris Water Maze assessed spatial learning and memory through metrics like escape latency and time spent in the target quadrant. xiahepublishing.comeurekalert.orgxiahepublishing.com In this specific study, acute inhibition of AQP4 with a single dose of this compound did not result in significant short-term behavioral abnormalities in these tests. xiahepublishing.comeurekalert.orgxiahepublishing.com The mean distance traveled in the open field and latency in the Morris water maze were comparable between the this compound treated group and controls. xiahepublishing.comeurekalert.orgxiahepublishing.com
However, other studies using behavioral assessments in different models have shown varied results. In a study involving APP/PS1 mice, a model for Alzheimer's disease, both the Y maze and Morris Water Maze were used to assess learning and memory. gavinpublishers.com In this context, this compound treated mice exhibited higher escape latency in the Morris Water Maze compared to controls, suggesting impaired learning and memory. gavinpublishers.com
Behavioral tests, including the Basso, Beattie, and Bresnahan (BBB) scale for locomotor function, have also been used in spinal cord injury models to evaluate the functional recovery promoted by this compound. invivochem.comnih.govdntb.gov.ua Studies have shown that this compound can promote functional recovery in rats after spinal cord injury, as indicated by improved BBB scores over time. invivochem.comnih.gov The Open Field test has also been mentioned in the context of spinal cord injury research involving this compound. dntb.gov.ua
Furthermore, the Morris Water Maze has been applied in studies investigating the effects of this compound in models of chronic cerebral hypoperfusion to determine its impact on learning and memory ability. nih.gov
Data Table: Representative Findings from Protein Expression Analysis
| Study Context | Technique | Protein Analyzed | Key Finding (vs. Control/Model) | Citation |
| Spinal Cord Injury | Western Blot & IF | AQP4, GFAP | This compound inhibited expression at 3 days post-injury. | invivochem.commedchemexpress.com |
| Diabetic Retina | Western Blot & IHC | VEGF | This compound suppressed increased levels in diabetic rats. | nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |
| Diabetic Retina | IHC | AQP4, GFAP | This compound suppressed increased immunoreactivity in diabetic rats. | nih.govresearchgate.netarvojournals.orgnih.govresearchgate.net |
| Cerebral Ischemia-Rep. | Western Blot & IF | GFAP, AQP4 | This compound influenced expression related to astrocyte/microglia activation. | dntb.gov.uanih.govresearchgate.net |
Data Table: Representative Findings from Behavioral Assessments
| Study Context | Behavioral Test | Key Finding (vs. Control/Model) | Citation |
| Glymphatic System (Acute) | Open Field Test | No significant short-term changes in distance or speed. | xiahepublishing.comeurekalert.orgxiahepublishing.com |
| Glymphatic System (Acute) | Morris Water Maze | Comparable latency in short-term assessment. | xiahepublishing.comeurekalert.orgxiahepublishing.com |
| Alzheimer's Disease Model | Morris Water Maze | Higher escape latency, suggesting impaired learning/memory. | gavinpublishers.com |
| Spinal Cord Injury | BBB Scale | Promoted functional recovery. | invivochem.comnih.gov |
| Chronic Cerebral Hypoper. | Morris Water Maze | Used to determine effects on learning and memory. | nih.gov |
Future Directions and Unresolved Questions in Tgn 020 Research
Refined Understanding of AQP4-Specific Inhibition
While TGN-020 is intended to selectively inhibit AQP4, the precise mechanism and the extent of its specificity remain subjects of ongoing investigation and some controversy. Some studies suggest that this compound inhibits AQP4 water channel activity by specifically binding to it, potentially reducing water flow between brain tissues. xiahepublishing.comnih.gov However, other research indicates that this compound might not completely inhibit AQP4 function but could instead affect its activity by altering the state of water channel proteins. xiahepublishing.comscispace.com There is also a need for more studies to verify if this compound's action is only partially dependent on specific AQP4 inhibition or if it influences AQP4 function indirectly through other mechanisms or pathways. xiahepublishing.com
Further research is necessary to unequivocally validate the direct inhibition of AQP4 in various systems, as some cell-based assays have reportedly not reproduced the inhibitory effects observed in other test systems like Xenopus laevis oocytes. biorxiv.orgresearchgate.net The lipid composition of Xenopus laevis oocyte membranes differs significantly from most mammalian cells, which could contribute to these discrepancies. biorxiv.org Studies using reconstituted recombinant AQP4 or mammalian cells expressing exogenous or endogenous AQP4 have, in some cases, found no inhibitory effects of this compound. researchgate.netbiorxiv.org This highlights the need for more robust and consistent validation across different experimental models to confirm this compound's direct and specific interaction with the AQP4 pore. biorxiv.org
Elucidation of Broader Pharmacological Effects Beyond AQP4
Beyond its intended AQP4 inhibition, this compound may exert broader pharmacological effects, including potential off-target interactions. Like other pharmaceuticals, this compound may influence other types of aquaporins, such as AQP1 and AQP5, which are crucial in tissues like the kidneys and lungs and whose altered function could disrupt systemic water and electrolyte balance. xiahepublishing.com Additionally, this compound might interfere with other astrocyte activities, including neurotransmitter clearance and neuroprotection, potentially impacting glial cell function. xiahepublishing.com
The off-target effects of this compound are largely unknown and warrant further investigation. nih.govscispace.comnih.gov Some research suggests that this compound could influence CNS fluid flow via target proteins other than AQP4. biorxiv.org For instance, SwissTargetPrediction identified all four adenosine (B11128) GPCRs (A1, A2A, A2B, A3) as potential targets of this compound, and studies are exploring direct interaction with these receptors. biorxiv.org Understanding these potential off-target effects is crucial for a comprehensive pharmacological profile of this compound and for interpreting in vivo study results, which could be confounded by AQP4-independent effects on water transport. nih.govscispace.com
Development of this compound Derivatives and Analogs (e.g., ORI-TRN-002)
The development of this compound derivatives and analogs is an active area of research aimed at identifying compounds with improved properties, such as enhanced solubility, better brain penetration, and more specific AQP4 inhibition. ORI-TRN-002 has been identified as an electronic homologue of this compound through virtual screening based on a novel tautomer of this compound. biorxiv.orgresearchgate.netmdpi.combiorxiv.org
ORI-TRN-002 has demonstrated high solubility and low protein binding, suggesting potential advantages over existing AQP4 inhibitors. biorxiv.orgresearchgate.netmdpi.combiorxiv.org Evaluation in AQP4-expressing Xenopus laevis oocytes showed an IC50 of approximately 2.9 ± 0.6 µM, establishing it as a novel AQP4 inhibitor with comparable binding affinity to this compound. biorxiv.orgresearchgate.netmdpi.combiorxiv.orgresearchgate.netresearchgate.netnih.gov The superior solubility and favorable free fraction limitations of ORI-TRN-002 compared to other reported AQP4 inhibitors highlight its potential as a promising anti-edema therapy. biorxiv.orgresearchgate.netmdpi.combiorxiv.orgnih.gov Future research will likely focus on further characterizing these derivatives and evaluating their efficacy and safety in relevant models.
Long-term Effects and Chronic Administration Studies
Most research on this compound has focused on acute administration and its short-term effects, particularly on reducing edema and influencing glymphatic function. xiahepublishing.comfrontiersin.org However, understanding the long-term implications and potential compensatory mechanisms arising from prolonged AQP4 inhibition is paramount, especially in the context of chronic treatment protocols. xiahepublishing.com
Studies involving chronic administration of this compound are beginning to emerge, investigating its impact on conditions like neuropathic pain and tau aggregation in models of neurodegenerative disease. Chronic treatment with this compound has been shown to lead to a significant decrease in glymphatic flow in the brain without apparent physiological compensatory regulation of channel expression or localization in some studies. researchgate.net Continued research is required to elucidate the long-term consequences of AQP4 inhibition, encompassing both potential protective and detrimental factors, to inform decisions regarding the clinical application of AQP4 inhibitors and guide the development of optimized therapeutic strategies. xiahepublishing.com
Context-Dependent Role of AQP4 Inhibition in Pathological Conditions
The role of AQP4 inhibition by this compound appears to be context-dependent, with varying effects observed in different pathological conditions. While acute inhibition of AQP4 has shown promise in diminishing brain edema in models of cerebral ischemia, its impact and the underlying mechanisms can differ depending on the specific disease state. xiahepublishing.comfrontiersin.orgelifesciences.org
For example, this compound has shown beneficial effects on edema in models of spinal cord injuries, ischemia, and retinal edema in diabetic animal models. elifesciences.orginvivochem.commdpi.com It has also been investigated for its potential in neuropathological diseases like Parkinson's disease and cerebral stroke by limiting fluid entry into the brain and reducing cerebral edema. xiahepublishing.com However, it may also reduce the clearance of amyloid-β 40, which could potentially exacerbate conditions like Alzheimer's disease. xiahepublishing.com
Future research needs to employ various pathological models to validate the inhibitory effect of this compound on AQP4 and explore its potential clinical applications, providing insights into the specific role of AQP4 in diverse disease contexts. xiahepublishing.com This includes understanding how this compound influences glymphatic function and neurological outcomes in conditions like perioperative cognitive dysfunction or chronic neuropathic pain, where it has shown effects on inflammation and astrocytic activation. xiahepublishing.comnih.gov The context-dependent nature of AQP4's role and the effects of its inhibition by compounds like this compound necessitate careful investigation in each specific pathological setting to determine therapeutic potential and potential risks. elifesciences.org
常见问题
Q. What is the primary mechanism of TGN-020 as an AQP4 inhibitor, and how is this validated experimentally?
this compound inhibits aquaporin-4 (AQP4) by binding to conserved residues at the pore entrance, blocking water conductance. This mechanism is validated using Xenopus laevis oocytes expressing AQP4, where osmotic swelling assays show this compound reduces water permeability with an IC50 of ~3.1–3.62 µM . Molecular dynamics simulations further confirm that this compound physically obstructs the AQP4 pore, disrupting water pathways . Selectivity is demonstrated by its lack of effect on other aquaporins (e.g., AQP1, AQP3, AQP7) in seabream spermatozoa models .
Q. Which experimental models are used to study this compound’s therapeutic effects in neurological disorders?
Key models include:
- Cerebral ischemia-reperfusion (I/R) injury in mice : this compound reduces infarct volume, improves glymphatic clearance, and decreases Aβ deposition via MRI and fluorescent tracer analysis .
- Spinal cord injury (SCI) in rats : this compound mitigates edema and glial scar formation, assessed via Western blotting (AQP4, GFAP) and functional recovery tests .
- Xenopus oocytes : Used to quantify AQP4 inhibition via osmotic challenge assays .
Q. What are standard dosing protocols for this compound in preclinical studies?
- In vitro : 20 µM this compound applied for 1 hour to oocytes .
- In vivo : Single intraperitoneal injection (10–20 mg/kg) pre- or post-injury in rodent models of stroke or SCI . Chronic administration (e.g., 28 days post-IVH) is used to study AQP4 mRNA/protein modulation .
Advanced Research Questions
Q. How does this compound’s selectivity for AQP4 isoforms influence its therapeutic efficacy across species?
this compound selectively inhibits AQP4-M23 isoforms in seabream (Sparus aurata) and mammals, attributed to conserved pore residues (e.g., His95, Arg216) . However, its efficacy varies in AQP4<sup>−/−</sup> mice, where residual edema reduction suggests off-target effects or modulation of AQP1 (60% homology to AQP4) . Cross-species validation in Xenopus oocytes expressing human, mouse, or fish AQP4 confirms consistent inhibition .
Q. How can methodological approaches resolve contradictions in this compound’s effects on cerebral edema?
Discrepancies arise from:
- Model-specific outcomes : this compound reduces edema in stroke models but exacerbates perihematomal edema (PHE) in intracerebral hemorrhage (ICH) when combined with NETs inhibition .
- Dosage and timing : Acute vs. chronic administration differentially regulate AQP4 expression (e.g., short-term inhibition vs. long-term mRNA downregulation) .
- Techniques : MRI-based edema quantification vs. histology (GFAP/Iba-1 staining) may yield conflicting results due to temporal resolution differences .
To address these, studies should standardize protocols (e.g., 24-h post-injury MRI in stroke vs. 7-day histology in ICH) and include AQP4<sup>−/−</sup> controls .
Q. How do molecular dynamics simulations inform the design of this compound derivatives with improved efficacy?
Simulations reveal this compound binds dynamically to multiple AQP4 pore regions, with preferential interaction near the ar/R constriction site . This guided the development of ORI-TRN-002, a soluble bioisostere with enhanced AQP4 blockade (IC50 ~1.5 µM) and reduced protein binding. Quantum chemical calculations (DFT/COSMO-RS) identified tautomeric forms of this compound, optimizing hydrogen-bonding patterns for stable inhibition .
Q. What are the limitations of current this compound studies, and how can future research address them?
- Non-specific glymphatic effects : this compound alters AQP4 polarization and astrocyte reactivity, confounding its role in glymphatic clearance . Future work should combine this compound with AQP4 knockout models or optogenetic glymphatic modulation.
- Time-point restrictions : Most studies focus on acute phases (24–48 h post-injury). Longitudinal analyses (e.g., 30-day cognitive tests) are needed to assess chronic outcomes .
- Mechanistic ambiguity : this compound’s dual role as an AQP4 inhibitor/modulator requires transcriptomic (RNA-seq) and proteomic (phospho-ERK/WB) profiling to disentangle pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
